Methyl benzoate compounds, which include “(Z)-Methyl 4-(N’-hydroxycarbamimidoyl)benzoate”, are used as reagents in organic synthesis, playing a role in the formation of a variety of complex organic compounds .
Interestingly, methyl benzoate also exhibits pesticide properties, particularly against insects such as the spotted lanternfly .
Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In this study, the solid acids of zirconium metal solids fixed with various substances were studied. Zirconium metal catalysts with fixed Ti had the best activity. The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied .
The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .
(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate is an organic compound characterized by the molecular formula C9H10N2O3. It is a derivative of benzoic acid, distinguished by the presence of a hydroxycarbamimidoyl group attached to the benzene ring. The compound appears as a white to off-white powder and has a molecular weight of 194.19 g/mol. Its structure features a methyl ester group and an amino-hydroxyimino substituent, which contributes to its unique chemical properties and potential biological activities .
Research indicates that (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate may possess significant biological activities. It has been explored for its potential as an enzyme inhibitor and as a probe for studying biochemical pathways related to nitrogen metabolism. Additionally, preliminary studies suggest possible therapeutic properties, including anti-inflammatory and antimicrobial effects .
The synthesis of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate typically involves the reaction of methyl 4-aminobenzoate with hydroxylamine hydrochloride under basic conditions. The process generally includes:
For industrial applications, the synthetic routes may be optimized for higher yields and purity, incorporating additional purification steps such as recrystallization or chromatography.
(Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate has diverse applications across various fields:
Several compounds share structural similarities with (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 4-carbamimidoylbenzoate acetate | 1172889-96-1 | 0.90 | Acetylated derivative |
| 4-Carbamimidoylbenzoic acid hydrochloride | 42823-72-3 | 0.80 | Hydrochloride salt form |
| Methyl 4-(aminomethyl)benzoate hydrochloride | 6232-11-7 | 0.74 | Contains aminomethyl group |
| Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 | 0.74 | Structural variation at the meta position |
| Methyl 4-(N-(tert-butoxycarbonyl)carbamimidoyl)benzoate | 135321-84-5 | 0.67 | Tert-butoxycarbonyl protection |
| Methyl 2-(4-carbamimidoylphenyl)acetic acid hydrochloride | 52798-09-1 | 0.65 | Different acetic acid moiety |
The unique feature of (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate lies in its specific hydroxycarbamimidoyl substituent, which may confer distinct biological activities not found in its analogs .